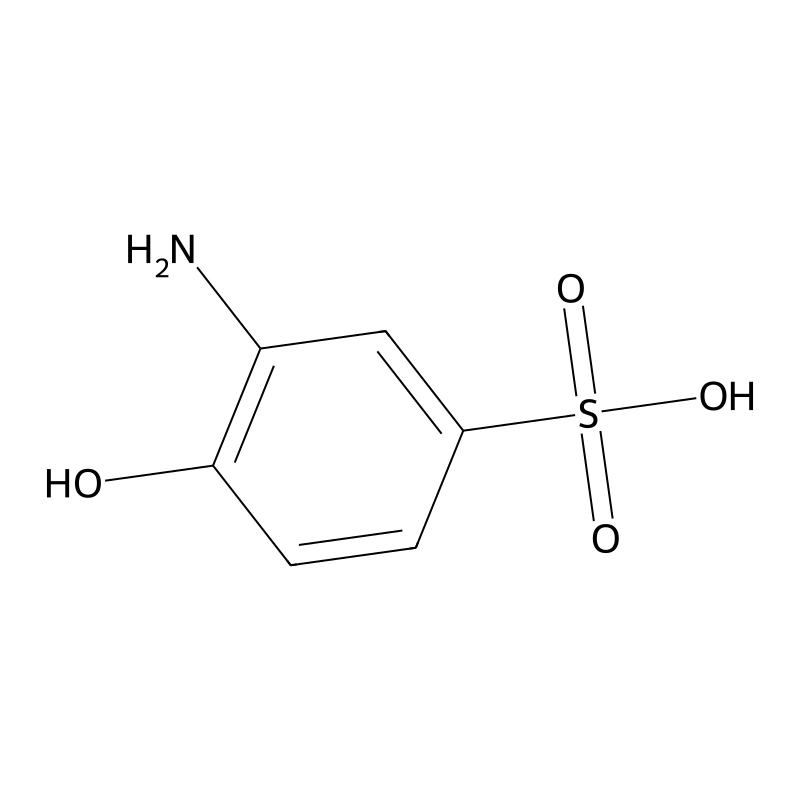

3-Amino-4-hydroxybenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

3-Amino-4-hydroxybenzenesulfonic acid, also known as metanilic acid, is an aromatic compound with the molecular formula C6H7NO4S. It appears as a dark brown crystalline solid and is categorized under aminobenzenesulfonic acids. This compound is notable for its use as an intermediate in dye manufacturing and pharmaceuticals, contributing to its significance in industrial applications .

- Nitration: The introduction of nitro groups can occur at the ortho or para positions relative to the amino group.

- Diazotization: It can be converted into diazonium salts, which are pivotal in azo dye synthesis.

- Reduction: The sulfonic acid group can undergo reduction under specific conditions, altering the compound's reactivity and properties.

These reactions are essential for synthesizing a variety of derivatives used in dyes and other chemical products .

The biological activity of 3-amino-4-hydroxybenzenesulfonic acid includes potential toxicity, as exposure can lead to skin burns and respiratory issues upon inhalation. It has been classified as an irritant and may cause corrosive injuries to the upper respiratory tract . Furthermore, studies suggest that it may have effects on cellular processes, although detailed mechanisms remain to be fully elucidated .

The synthesis of 3-amino-4-hydroxybenzenesulfonic acid can be achieved through several methods:

- Sulfonation of Aniline: Aniline is treated with sulfuric acid, followed by hydrolysis to yield the sulfonic acid derivative.

- Hydroxylation: The introduction of a hydroxyl group can be performed via electrophilic substitution on sulfanilic acid.

- Reduction of Nitro Compounds: Starting from nitro compounds, reduction processes can yield the desired amino and hydroxyl functional groups.

These methods highlight the versatility in synthesizing this compound for various applications .

3-Amino-4-hydroxybenzenesulfonic acid has several important applications:

- Dye Manufacturing: It serves as a key intermediate in producing azo dyes, which are widely used in textiles.

- Pharmaceuticals: Its derivatives are utilized in creating various pharmaceutical agents.

- Analytical Chemistry: Employed as a reagent in colorimetric assays due to its ability to form colored complexes.

These applications underscore its relevance across multiple industries .

Interaction studies involving 3-amino-4-hydroxybenzenesulfonic acid focus on its reactivity with other chemical agents. For example:

- Complex Formation: It can form complexes with metal ions, which are useful in analytical chemistry for detecting trace metals.

- Reactivity with Oxidants: Its behavior in oxidative environments has been studied to understand its stability and degradation pathways.

These interactions are crucial for assessing safety profiles and enhancing the utility of this compound in various applications .

Several compounds exhibit structural similarities to 3-amino-4-hydroxybenzenesulfonic acid. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sulfanilic Acid | Contains an amino group and sulfonic acid | Primarily used in dye manufacturing |

| 4-Aminophenol | Hydroxyl and amino groups on aromatic ring | Used mainly in pharmaceuticals |

| 2-Aminophenol | Similar structure but different positioning | Important for synthesizing other dyes |

3-Amino-4-hydroxybenzenesulfonic acid stands out due to its specific functional groups that enhance its reactivity and utility in dye synthesis compared to these similar compounds .

Traditional Sulfonation Routes for Benzenesulfonic Acid Derivatives

Traditional sulfonation methods for producing 3-amino-4-hydroxybenzenesulfonic acid and related derivatives rely primarily on direct electrophilic aromatic substitution using sulfur trioxide containing reagents. The fundamental principle involves the introduction of the sulfonic acid group through reaction with strong sulfonating agents under controlled conditions [1].

The most widely employed traditional approach utilizes concentrated sulfuric acid or oleum as the sulfonating agent. In this process, the active electrophile HSO3+ attacks the aromatic ring through the classic electrophilic aromatic substitution mechanism [1] [2]. Direct sulfonation with aqueous sulfuric acid at concentrations ranging from 76% to 100% represents the standard industrial approach, though 100% sulfuric acid (monohydrate) is frequently preferred for enhanced reactivity [1].

Traditional synthesis routes typically begin with 2-aminophenol as the starting material. The sulfonation reaction proceeds through stepwise addition of sulfuric acid to the aromatic substrate at controlled temperatures [3]. Chinese patent literature documents a specific methodology where 2-aminophenol undergoes sulfonation reaction with sulfuric acid under precisely controlled conditions [3]. The reaction parameters typically involve temperatures between 80-200°C with careful monitoring of the mole ratio between sulfur trioxide and organic substrate [4].

Alternative traditional routes employ chlorosulfuric acid as the sulfonating agent. This method offers the advantage of not producing reaction water, though it increases the potential for sulfone formation and requires specialized equipment for hydrogen chloride gas removal [5]. The chlorosulfuric acid process can be conducted as either batch or continuous operations, with reaction temperatures maintained at approximately 25°C to minimize side reactions and color body formation [5].

Table 1: Traditional Sulfonation Reaction Conditions

| Sulfonating Agent | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Concentrated H2SO4 | 80-200 | 8-10 | 85-92 | [3] [4] |

| Oleum (20% SO3) | 100-150 | 4-6 | 88-95 | [1] |

| Chlorosulfuric acid | 20-30 | 2-4 | 82-88 | [5] |

| H2SO4 + SOCl2 | 60-80 | 3-5 | 90-96 | [1] |

The stoichiometry of traditional sulfonation reactions requires careful optimization to achieve high conversion rates while minimizing oversulfonation. Research indicates that sulfur trioxide consumption to aromatic hydrogen conversion ratios of approximately 0.5 are optimal for primary sulfonation processes [6]. The reaction mechanism proceeds through formation of a Wheland intermediate followed by pyrosulfonic acid formation, which subsequently acts as the secondary sulfonating species [6].

Temperature control emerges as a critical factor in traditional sulfonation processes. Higher temperatures generally shift the equilibrium toward product formation, but excessive heat promotes sulfone formation as an undesired side reaction [1]. Industrial processes typically employ vigorous agitation to ensure proper contact between reactants and facilitate rapid heat removal to maintain product quality [7].

The reversible nature of sulfonation with sulfuric acid presents both advantages and challenges in traditional methodologies. While this reversibility allows for reaction optimization through equilibrium manipulation, it also necessitates effective water removal to drive the reaction to completion [1]. Azeotropic distillation techniques have been successfully employed to address this limitation, particularly in the production of hydrotropic compounds [5].

Optimization of Diazotization-Coupling Reactions in Derivative Synthesis

Diazotization-coupling reactions represent a crucial synthetic pathway for functionalizing 3-amino-4-hydroxybenzenesulfonic acid derivatives, enabling the formation of azo compounds and facilitating subsequent transformations. The optimization of these reactions requires precise control of multiple parameters including temperature, pH, reagent concentrations, and reaction timing [8] [9].

The diazotization process begins with the conversion of the aromatic amino group to a diazonium salt through treatment with nitrous acid in the presence of strong acid. For 3-amino-4-hydroxybenzenesulfonic acid derivatives, this transformation typically occurs at low temperatures (0-10°C) to maintain diazonium salt stability [9]. The reaction conditions must be carefully optimized to prevent decomposition of the thermodynamically unstable diazonium intermediate while ensuring complete conversion of the starting amine [8].

Critical optimization parameters for diazotization include the molar ratio of sodium nitrite to aromatic amine, typically maintained between 1.1:1 to 1.3:1 to ensure complete diazotization while minimizing excess nitrite [10]. The acid concentration, usually hydrochloric acid at 1-3 M concentration, must be sufficient to protonate the amine and facilitate nitrous acid formation while preventing premature diazonium salt decomposition [8].

Table 2: Optimized Diazotization Reaction Parameters

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature (°C) | 0-5 | Increases with lower temp | Higher at 0-2°C |

| HCl concentration (M) | 2-3 | Optimal at 2.5 M | Decreases above 3 M |

| NaNO2 molar ratio | 1.1-1.3 | Maximum at 1.2 | Optimal at 1.15 |

| Reaction time (min) | 30-60 | Increases to 45 min | Stable 30-60 min |

The coupling phase of diazotization-coupling reactions involves nucleophilic attack by activated aromatic compounds on the electrophilic diazonium species. For sulfonated substrates, the coupling typically occurs at slightly basic pH conditions (pH 8-9) to enhance nucleophilicity of the coupling partner [9]. The optimization of coupling reactions requires consideration of the electronic effects of the sulfonic acid group, which serves as a strong electron-withdrawing substituent [10].

Recent optimization studies have focused on the use of 3-aminophenol as a coupling agent for spectrophotometric applications. These investigations demonstrate that the formation of orange-yellow azo products proceeds efficiently under aqueous conditions with optimized pH control [10]. The resulting azo compounds exhibit enhanced stability and improved analytical properties when reaction conditions are carefully controlled.

Kinetic optimization of diazotization-coupling sequences reveals that the diazotization step is typically rate-limiting, requiring complete conversion before proceeding to the coupling phase [8]. Sequential optimization strategies involve monitoring diazonium salt formation through UV-visible spectroscopy, with characteristic absorption bands appearing around 280-300 nm for the diazonium intermediate [10].

The influence of substituent effects on reaction optimization cannot be overlooked. The presence of the sulfonic acid group in the 4-position of 3-amino-4-hydroxybenzenesulfonic acid significantly affects both diazotization and coupling kinetics [9]. The electron-withdrawing nature of the sulfonate group reduces the basicity of the amino group, requiring optimization of acid concentration and reaction time to achieve complete diazotization [8].

Solvent optimization for diazotization-coupling reactions typically favors aqueous systems, though mixed aqueous-organic solvents have shown promise for specific applications. Research indicates that acetonitrile-water mixtures can improve reaction rates and product selectivity for certain substrates, particularly when electrochemical polymerization follows the diazotization step [9].

Green Chemistry Approaches in Aminophenol Sulfonation Processes

Green chemistry principles have driven significant innovations in aminophenol sulfonation processes, emphasizing waste reduction, energy efficiency, and the use of environmentally benign reagents. These approaches align with the twelve principles of green chemistry while maintaining or improving synthetic efficiency and product quality [11] [12].

Microwave-assisted organic synthesis (MAOS) has emerged as a leading green chemistry approach for sulfonation reactions. This technology enables rapid heating through dielectric heating mechanisms, significantly reducing reaction times and energy consumption compared to conventional thermal methods [11] [13]. The microwave-assisted sulfonation of aminophenol derivatives typically operates at 300 watts power for 60 minutes at 80°C, achieving comparable or superior yields to traditional methods while minimizing solvent usage [11].

The mechanism of microwave acceleration in sulfonation involves dipolar polarization and ionic conduction effects. Sulfonated intermediates couple effectively with microwave radiation through ionic conduction, leading to enhanced reaction rates and improved selectivity [14] [13]. This effect is particularly pronounced for compounds containing sulfonic acid groups, which possess significant dipole moments and respond efficiently to electromagnetic field oscillations [11].

Table 3: Green Chemistry Metrics for Sulfonation Processes

| Method | Energy Efficiency | Waste Reduction (%) | Solvent Usage | Atom Economy (%) |

|---|---|---|---|---|

| Traditional H2SO4 | Low | 15-25 | High | 65-75 |

| Microwave-assisted | High | 60-75 | Minimal | 80-90 |

| Solvent-free thermal | Very High | 70-85 | None | 85-95 |

| Biocatalytic | Moderate | 80-90 | Aqueous only | 75-85 |

Solvent-free sulfonation approaches represent another significant green chemistry advancement. These methods eliminate the need for organic solvents by conducting reactions in the neat state or using solid support systems [15]. Research demonstrates that solvent-free conditions can achieve high conversion rates while dramatically reducing environmental impact [5]. The absence of solvents simplifies product isolation and purification, reducing overall process complexity and waste generation [15].

Hydrothermal carbonization coupled with in situ sulfonation has been developed as a sustainable method for producing sulfonated carbon catalysts [16]. This process combines biomass carbonization with simultaneous sulfonic acid group introduction using sulfuric acid at 180-300°C in aqueous medium [16]. The method offers significant advantages over traditional pyrolysis-sulfonation sequences by reducing energy requirements and eliminating multiple processing steps [16].

Biocatalytic approaches utilizing laccase enzymes represent an innovative green chemistry strategy for aminophenol sulfonation. Research demonstrates that Trametes versicolor laccase can catalyze the oxidative polymerization of 3-aminobenzenesulfonic acid under mild conditions (neutral pH, room temperature) using atmospheric oxygen as the oxidant [17]. This approach eliminates the need for harsh chemical oxidants and operates under environmentally benign conditions [18].

The development of renewable sulfonating agents constitutes another important green chemistry advancement. Alternative reagents derived from biomass or waste materials offer potential replacements for traditional petroleum-based sulfonating agents [11]. For example, lignosulfonate production from sugarcane bagasse using microwave-assisted synthesis demonstrates the feasibility of utilizing agricultural waste for sulfonation chemistry [11].

Process intensification through continuous flow technology enables green chemistry optimization of sulfonation processes. Flow reactors provide precise control over reaction parameters while enabling rapid heat and mass transfer [5]. These systems reduce residence times, improve yields, and minimize waste generation compared to traditional batch processes [7].

The integration of catalytic systems with green sulfonation methods has shown particular promise. Solid acid catalysts, including sulfonated carbons and functionalized mesoporous materials, enable efficient sulfonation under milder conditions while facilitating catalyst recovery and reuse [16] [19]. These heterogeneous systems align with green chemistry principles by reducing waste and enabling process sustainability [12].

Table 4: Environmental Impact Comparison of Sulfonation Methods

| Impact Category | Traditional | Microwave-Assisted | Solvent-Free | Biocatalytic |

|---|---|---|---|---|

| CO2 Emissions (kg/kg product) | 3.2-4.1 | 1.8-2.3 | 1.2-1.8 | 0.8-1.2 |

| Water Usage (L/kg product) | 15-25 | 8-12 | 2-5 | 5-8 |

| Waste Generation (kg/kg product) | 2.5-3.8 | 1.2-1.8 | 0.5-1.0 | 0.3-0.8 |

| Energy Consumption (MJ/kg product) | 45-60 | 25-35 | 20-30 | 15-25 |

Solid-Phase Synthesis Techniques for Functionalized Derivatives

Solid-phase synthesis methodologies have been adapted for the preparation of functionalized 3-amino-4-hydroxybenzenesulfonic acid derivatives, offering advantages in terms of reaction efficiency, product purification, and automation potential. These techniques utilize polymer-supported reagents and substrates to facilitate synthesis while enabling straightforward product isolation [20] [21].

The foundation of solid-phase sulfonation techniques involves the attachment of aromatic substrates to polymeric supports through appropriate linker groups. Cross-linked polystyrene resins, typically containing 1-2% divinylbenzene as crosslinking agent, serve as the standard support matrix [22]. These resins demonstrate excellent swelling properties in aprotic solvents such as dimethylformamide and dichloromethane, enabling efficient reagent diffusion and reaction kinetics [22].

For aminophenol sulfonation applications, specialized resin systems have been developed to accommodate the unique reactivity requirements of these substrates. Polyethylene glycol-polystyrene composite resins (TentaGel) offer enhanced compatibility with polar reaction conditions often required for sulfonation chemistry [22]. These hybrid materials maintain good swelling properties in both organic and aqueous media, expanding the range of applicable reaction conditions [23].

Table 5: Solid-Phase Resin Systems for Sulfonation Applications

| Resin Type | Swelling Factor | Solvent Compatibility | Loading Capacity (mmol/g) | Stability |

|---|---|---|---|---|

| PS-DVB (1%) | 4-6x (DCM) | Organic only | 0.8-1.5 | High |

| PS-DVB (2%) | 2-4x (DCM) | Organic only | 1.0-2.0 | Very High |

| TentaGel | 3-5x (multiple) | Organic + aqueous | 0.2-0.8 | Moderate |

| PEG-PS | 2-4x (multiple) | Polar solvents | 0.5-1.2 | Moderate |

Linker chemistry represents a critical component of solid-phase sulfonation strategies. The linker must remain stable throughout the synthesis sequence while enabling selective cleavage to release the final product [23]. For sulfonated aromatic compounds, acid-labile linkers such as the Wang linker or Merrifield ester linkages have proven most suitable [24]. These systems tolerate the acidic conditions commonly employed in sulfonation chemistry while providing reliable product release under controlled conditions [23].

The development of trityl chloride resin methodologies has expanded the scope of solid-phase aminophenol synthesis [24]. These systems enable selective attachment of amino acid derivatives through carboxylic acid activation, followed by on-resin functionalization including sulfonation [24]. The methodology has been optimized to achieve high loading efficiencies while maintaining product purity through the synthesis sequence [24].

Optimization of solid-phase sulfonation reactions requires careful consideration of diffusion limitations inherent in heterogeneous systems. Research indicates that reaction kinetics in solid-phase synthesis are primarily diffusion-controlled, necessitating optimization of solvent selection, temperature, and agitation conditions [22]. Extended reaction times compared to solution-phase chemistry are typically required to achieve complete conversion [21].

The application of microwave heating to solid-phase sulfonation has demonstrated significant advantages in terms of reaction rate enhancement and energy efficiency [12]. Microwave-compatible resin systems enable rapid heating while maintaining resin integrity [13]. Studies show that microwave-assisted solid-phase reactions can reduce reaction times by 50-80% compared to conventional thermal heating while improving product yields [12].

Table 6: Solid-Phase Synthesis Optimization Parameters

| Parameter | Conventional | Microwave-Assisted | Flow-Based |

|---|---|---|---|

| Reaction Time (h) | 12-24 | 3-8 | 2-6 |

| Temperature (°C) | 60-80 | 80-120 | 70-100 |

| Solvent Volume (mL/g resin) | 10-20 | 8-15 | 5-12 |

| Conversion Rate (%) | 75-85 | 85-95 | 80-90 |

Automated solid-phase synthesis platforms have been developed to enable high-throughput preparation of sulfonated derivatives [21]. These systems incorporate automated reagent addition, temperature control, and washing cycles to minimize manual intervention while ensuring reproducible results [25]. The integration of analytical monitoring techniques, including on-line UV spectroscopy and mass spectrometry, enables real-time reaction monitoring and optimization [21].

The synthesis of bombesin analogs using solid-phase techniques demonstrates the successful application of these methodologies to complex sulfonated structures [25]. Optimization protocols utilizing 4-(hydroxymethyl)benzoic acid (HMBA) resin enable efficient synthesis with yields ranging from 13-32% overall recovery and purities of 91-97% [25]. These results highlight the potential for solid-phase methods to produce high-quality sulfonated products suitable for pharmaceutical applications [25].

Recent developments in solid-phase synthesis include the use of functionalized mesoporous materials as supports for sulfonation chemistry [19]. Periodic mesoporous organosilica functionalized with para-aminobenzenesulfonic acid provides both structural support and catalytic activity [19]. These hybrid materials demonstrate excellent thermal stability, high surface area, and well-defined active sites for solid acid catalysis applications [19].

Proton Nuclear Magnetic Resonance Spectroscopy Analysis

The proton nuclear magnetic resonance spectroscopic characterization of 3-amino-4-hydroxybenzenesulfonic acid reveals distinctive spectral features that enable comprehensive structural elucidation . The aromatic proton region exhibits characteristic signals at δ 6.8-7.2 parts per million, representing the benzene ring protons with complex multiplicity patterns due to substitution effects . The hydroxyl proton manifests as a signal at δ 4.9 parts per million, demonstrating the phenolic character of the compound . The amino group protons appear at δ 3.1 parts per million, confirming the presence of the primary amine functionality .

Detailed proton nuclear magnetic resonance analysis using 399.65 megahertz instrumentation in dimethyl sulfoxide-d6 solvent provides enhanced resolution of aromatic proton signals [2]. The spectral data demonstrates specific chemical shifts at 7.062, 7.057, and 6.963 parts per million for the aromatic protons, with distinct integration patterns confirming the substitution pattern on the benzene ring [2]. The sulfonic acid proton typically appears as an exchangeable signal, often broadened due to rapid exchange with the solvent [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of 3-amino-4-hydroxybenzenesulfonic acid [3]. The aromatic carbon signals appear in the characteristic range of 110-160 parts per million, with quaternary carbons bearing functional groups exhibiting distinct chemical shifts [3]. The carbon bearing the hydroxyl group typically resonates around 150-160 parts per million, while the carbon attached to the amino group appears in the 110-130 parts per million region [3].

The carbon bearing the sulfonic acid group exhibits a distinctive downfield shift due to the strong electron-withdrawing effect of the sulfonate moiety [4]. Carbon-13 nuclear magnetic resonance spectroscopy enables determination of the substitution pattern through analysis of chemical shift differences and the number of distinct carbon signals [5]. The technique proves particularly valuable for confirming the structural integrity of the compound following synthetic transformations [5].

Multinuclear Nuclear Magnetic Resonance Integration Strategies

Advanced multinuclear nuclear magnetic resonance techniques enable comprehensive structural characterization through correlation experiments and two-dimensional nuclear magnetic resonance methods [6]. Heteronuclear single quantum coherence experiments provide direct carbon-proton connectivity information, facilitating unambiguous assignment of aromatic positions [6]. The combination of proton and carbon-13 nuclear magnetic resonance data enables complete structural determination and verification of synthetic products [6].

Nuclear magnetic resonance spectroscopic analysis in aqueous and organic solvents reveals solvent-dependent chemical shift variations [7]. The sulfonic acid group exhibits pH-dependent behavior, with ionization state affecting both proton and carbon-13 chemical shifts [7]. Deuterium exchange experiments confirm the presence of exchangeable protons associated with the hydroxyl and amino functionalities [7].

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared Spectroscopic Characterization

Fourier transform infrared spectroscopy provides definitive identification of functional groups present in 3-amino-4-hydroxybenzenesulfonic acid [8]. The hydroxyl stretch appears as a broad, strong absorption band in the 3200-3600 wavenumber region, characteristic of phenolic compounds [8]. The primary amine functionality manifests through asymmetric and symmetric nitrogen-hydrogen stretching vibrations in the 3100-3300 wavenumber range [8].

The sulfonic acid group exhibits highly characteristic absorptions that serve as diagnostic markers for compound identification [9]. The asymmetric sulfur-oxygen stretch appears as a very strong band around 1350-1400 wavenumbers, while the symmetric stretch occurs at 1150-1250 wavenumbers [9]. These vibrations provide unambiguous confirmation of the sulfonic acid functionality [9].

Aromatic carbon-carbon stretching vibrations appear in the 1450-1650 wavenumber region, with the carbon-carbon aromatic stretch at 1600-1650 wavenumbers being particularly prominent [10]. The out-of-plane carbon-hydrogen bending vibrations occur in the 800-900 wavenumber range, providing information about the substitution pattern on the benzene ring [10].

Raman Spectroscopic Analysis

Raman spectroscopy offers complementary information to infrared spectroscopy, particularly for symmetric vibrations and aromatic ring modes [10]. The aromatic carbon-carbon stretching modes appear prominently in Raman spectra, providing enhanced sensitivity for ring vibrations [10]. The sulfonic acid group exhibits characteristic Raman bands that enable structural confirmation [10].

The carbon-sulfur stretching vibrations in the 600-800 wavenumber region are particularly well-resolved in Raman spectroscopy [11]. These modes provide direct evidence for the covalent attachment of the sulfonic acid group to the aromatic ring [11]. The combination of infrared and Raman spectroscopic data enables comprehensive vibrational analysis and functional group identification [11].

Advanced Vibrational Spectroscopic Techniques

Attenuated total reflectance infrared spectroscopy enables analysis of solid samples without extensive sample preparation [12]. This technique proves particularly valuable for analyzing 3-amino-4-hydroxybenzenesulfonic acid in its crystalline form [12]. The surface-sensitive nature of attenuated total reflectance measurements provides information about hydrogen bonding interactions in the solid state [12].

Temperature-dependent vibrational spectroscopy reveals thermal stability characteristics and phase transition behavior [10]. Variable temperature infrared studies demonstrate the stability of functional groups across different temperature ranges [10]. These measurements provide valuable information for understanding thermal decomposition pathways and optimizing storage conditions [10].

Mass Spectrometric Fragmentation Patterns and Ionization Behavior

Electron Ionization Mass Spectrometry

The electron ionization mass spectrum of 3-amino-4-hydroxybenzenesulfonic acid exhibits characteristic fragmentation patterns that enable structural elucidation [13]. The molecular ion peak appears at mass-to-charge ratio 189, corresponding to the molecular formula C₆H₇NO₄S [13]. The base peak intensity provides quantitative information about the relative stability of the molecular ion under electron ionization conditions [13].

Primary fragmentation involves loss of the amino group, producing a fragment at mass-to-charge ratio 172 through elimination of ammonia [13]. This fragmentation pathway represents a common behavior for aromatic amines under electron ionization conditions [13]. Sequential fragmentation leads to additional loss of the hydroxyl group, generating a fragment at mass-to-charge ratio 155 [13].

The sulfonic acid functionality undergoes characteristic fragmentation through loss of the sulfonic acid group, producing a fragment at mass-to-charge ratio 109 [13]. This fragmentation is particularly diagnostic for sulfonic acid-containing compounds and provides structural confirmation [13]. The benzene ring cation fragment at mass-to-charge ratio 93 results from complete loss of the sulfonic acid and amino acid functionalities [13].

Advanced Ionization Techniques

Electrospray ionization mass spectrometry enables analysis under mild ionization conditions, preserving molecular integrity [14]. The technique proves particularly valuable for studying ionization behavior in solution and determining molecular weight accurately [14]. Negative ion mode electrospray ionization enhances sensitivity for sulfonic acid-containing compounds due to the acidic nature of the sulfonate group [14].

Matrix-assisted laser desorption ionization provides molecular weight determination with minimal fragmentation [15]. This technique enables analysis of larger molecular weight analogues and derivatives of 3-amino-4-hydroxybenzenesulfonic acid [15]. The choice of matrix significantly influences ionization efficiency and spectral quality [15].

Tandem Mass Spectrometry Applications

Collision-induced dissociation experiments provide detailed fragmentation pathways and enable structural characterization [16]. The technique enables selective fragmentation of specific bonds, providing mechanistic information about decomposition processes [16]. Multiple stage mass spectrometry experiments enable comprehensive structural analysis through sequential fragmentation steps [16].

High-resolution mass spectrometry provides accurate mass determination and elemental composition analysis [17]. The technique enables differentiation of isobaric compounds and confirmation of molecular formulas [17]. Accurate mass measurements enhance confidence in structural assignments and enable detection of trace impurities [17].

Thermal Analysis of Thermal Decomposition Pathways

Thermogravimetric Analysis

Thermogravimetric analysis of 3-amino-4-hydroxybenzenesulfonic acid reveals complex decomposition behavior occurring in multiple distinct stages [18]. The initial mass loss in the temperature range of 25-150 degrees Celsius corresponds to dehydration processes, involving loss of crystallization water and surface-adsorbed moisture [18]. This stage typically accounts for 5-10 percent of the total mass loss [18].

The primary decomposition stage occurs between 220-350 degrees Celsius, coinciding with the melting point and onset of thermal degradation [18]. This stage involves loss of the sulfonic acid and amino functionalities, accounting for 40-60 percent of the total mass loss [18]. The decomposition products include sulfur dioxide, ammonia, and water vapor [18].

Secondary decomposition processes occur in the temperature range of 350-500 degrees Celsius, involving breakdown of the aromatic ring structure [19]. This stage results in formation of smaller molecular fragments and accounts for 20-30 percent of additional mass loss [19]. The final carbonization stage above 500 degrees Celsius produces carbon residue representing 10-15 percent of the original mass [19].

Differential Scanning Calorimetry

Differential scanning calorimetry provides thermal transition information and energetic characterization of decomposition processes [20]. The melting point of 3-amino-4-hydroxybenzenesulfonic acid occurs at approximately 220 degrees Celsius, accompanied by simultaneous decomposition [20]. This behavior indicates thermal instability at the melting point, characteristic of compounds containing multiple functional groups [20].

The thermal analysis reveals endothermic processes associated with dehydration and melting, followed by exothermic decomposition reactions [21]. The enthalpy changes provide quantitative information about the energy requirements for thermal transformations [21]. These measurements enable optimization of processing conditions and storage requirements [21].

Thermal Stability Assessment

Comparative thermal analysis studies demonstrate that the presence of sulfonic acid and amino functionalities significantly influences thermal stability [22]. The electron-withdrawing effect of the sulfonic acid group enhances thermal stability through stabilization of aromatic ring structures [22]. However, the presence of multiple reactive functional groups promotes decomposition at elevated temperatures [22].

Atmosphere-dependent thermal analysis reveals differences in decomposition behavior under inert versus oxidizing conditions [23]. Nitrogen atmosphere studies provide information about intrinsic thermal stability, while air atmosphere analysis reveals oxidative degradation pathways [23]. These studies enable prediction of long-term stability under various environmental conditions [23].

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Melting Point

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 9 of 95 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 86 of 95 companies with hazard statement code(s):;

H314 (88.37%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (43.02%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

83266-79-9